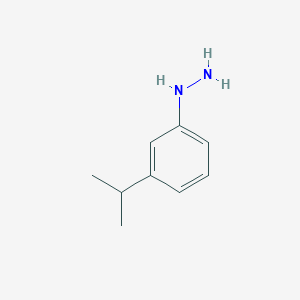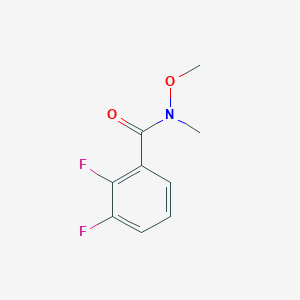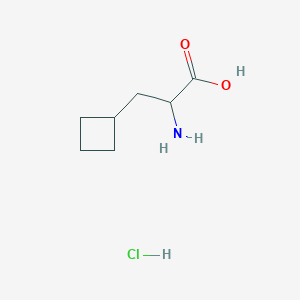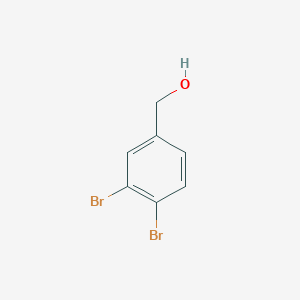![molecular formula C13H11NO2 B3278661 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide CAS No. 681161-44-4](/img/structure/B3278661.png)
3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide
Vue d'ensemble
Description
3’-Hydroxy-[1,1’-biphenyl]-3-carboxamide , also known as Fendizoic acid , is a chemical compound with the molecular formula C₂₀H₁₄O₄ . It falls within the class of biphenyl derivatives and exhibits interesting properties. The compound’s structure consists of a biphenyl core with a hydroxyl group at the 3’ position and a carboxamide functional group at the 3 position. Fendizoic acid has a molecular weight of approximately 318.32 daltons .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthetic Organic Chemistry
Biphenyl compounds, such as “3’-Hydroxy-[1,1’-biphenyl]-3-carboxamide”, are fundamental backbones in synthetic organic chemistry . They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Medicinal Chemistry
Biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry . A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .
Liquid Crystals
Biphenyl derivatives are used as building blocks for basic liquid crystals . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .
Agriculture
Biphenyl derivatives are used to produce products for agriculture . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with enzymes such as leukotriene a-4 hydrolase and neprilysin .
Biochemical Pathways
Related compounds have been implicated in pathways involving β-aryl ether and biphenyl degradation, o-demethylation linked with one carbon metabolism, the protocatechuate (pca) 4,5-cleavage pathway, and multiple 3-o-methylgallate (3mga) catabolic pathways .
Result of Action
Based on its potential targets, it may modulate the activity of certain enzymes, potentially influencing cellular processes such as signal transduction, inflammation, and peptide degradation .
Propriétés
IUPAC Name |
3-(3-hydroxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-13(16)11-5-1-3-9(7-11)10-4-2-6-12(15)8-10/h1-8,15H,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRRGDDGUKOPJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683480 | |
| Record name | 3'-Hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide | |
CAS RN |
681161-44-4 | |
| Record name | 3'-Hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B3278596.png)


![(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B3278618.png)
![3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3278619.png)

![1-[(2R,3S,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3278628.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B3278633.png)
![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide](/img/structure/B3278639.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone](/img/structure/B3278645.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B3278662.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B3278669.png)
